Cas no 949159-93-7 (1-Bromo-6,7-dimethoxyphthalazine)

1-Bromo-6,7-dimethoxyphthalazine is a versatile heterocyclic compound featuring a brominated phthalazine core with dimethoxy substituents at the 6 and 7 positions. This structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex pharmacophores and functionalized heterocycles. The bromine atom provides a reactive site for further derivatization via cross-coupling reactions, while the methoxy groups enhance solubility and influence electronic properties. Its well-defined reactivity profile is advantageous in medicinal chemistry and materials science applications. The compound is typically handled under inert conditions due to its sensitivity to moisture and light, ensuring consistent performance in synthetic workflows.
1-Bromo-6,7-dimethoxyphthalazine structure
949159-93-7 structure
Product Name:1-Bromo-6,7-dimethoxyphthalazine
CAS No:949159-93-7
MF:C10H9BrN2O2
MW:269.094661474228
CID:1032324
PubChem ID:24785495
Update Time:2025-05-21

1-Bromo-6,7-dimethoxyphthalazine Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-6,7-dimethoxyphthalazine
    • FT-0726405
    • DTXSID20647310
    • 949159-93-7
    • SCHEMBL4157998
    • NBWOZQFRWFNGRX-UHFFFAOYSA-N
    • DA-00300
    • MDL: MFCD16249953
    • Inchi: 1S/C10H9BrN2O2/c1-14-8-3-6-5-12-13-10(11)7(6)4-9(8)15-2/h3-5H,1-2H3
    • InChI Key: NBWOZQFRWFNGRX-UHFFFAOYSA-N
    • SMILES: BrC1=C2C=C(C(=CC2=CN=N1)OC)OC

Computed Properties

  • Exact Mass: 267.98474g/mol
  • Monoisotopic Mass: 267.98474g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 44.2Ų

1-Bromo-6,7-dimethoxyphthalazine Security Information

  • Storage Condition:Sealed in dry,2-8°C

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1-Bromo-6,7-dimethoxyphthalazine Suppliers

Amadis Chemical Company Limited
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(CAS:949159-93-7)1-Bromo-6,7-dimethoxyphthalazine
Order Number:A12499
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:59
Price ($):367.0
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Additional information on 1-Bromo-6,7-dimethoxyphthalazine

Introduction to 1-Bromo-6,7-dimethoxyphthalazine (CAS No. 949159-93-7) in Modern Chemical Research

The compound 1-Bromo-6,7-dimethoxyphthalazine (CAS No. 949159-93-7) represents a fascinating molecule in the realm of heterocyclic chemistry, characterized by its unique structural and electronic properties. As a derivative of phthalazine, this brominated and dimethoxylated aromatic system has garnered significant attention due to its potential applications in pharmaceutical synthesis, material science, and catalysis. The presence of bromine and methoxy substituents introduces a rich palette of reactivity, making it a valuable intermediate for constructing more complex molecular architectures.

From a chemical perspective, the 1-Bromo-6,7-dimethoxyphthalazine core exhibits a conjugated system that enhances its interaction with various biological targets. The bromine atom, in particular, serves as a versatile handle for further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These transformations are pivotal in medicinal chemistry for the development of novel drug candidates. The dimethoxy groups contribute to the molecule's solubility and stability, facilitating its use in solution-phase reactions and facilitating interactions with biological macromolecules.

Recent advancements in the field have highlighted the utility of 1-Bromo-6,7-dimethoxyphthalazine in the synthesis of bioactive scaffolds. For instance, researchers have leveraged this compound to develop inhibitors targeting enzymes involved in inflammatory pathways. The phthalazine moiety is known for its resemblance to certain natural product cores, which has inspired efforts to mimic their biological activities. By strategically modifying the substituents on the phthalazine ring, chemists have been able to fine-tune the pharmacokinetic and pharmacodynamic profiles of their derivatives.

In material science, the electronic properties of 1-Bromo-6,7-dimethoxyphthalazine make it an attractive candidate for organic semiconductors and light-emitting diodes (OLEDs). The bromine atom can influence charge transport properties when incorporated into π-conjugated polymers or small molecules. Studies have demonstrated that incorporating this compound into thin-film devices can enhance both efficiency and stability. Furthermore, its ability to undergo metal-catalyzed coupling reactions allows for the construction of complex polymers with tailored optoelectronic characteristics.

The pharmaceutical industry has also shown interest in 1-Bromo-6,7-dimethoxyphthalazine due to its potential as a building block for antiviral and anticancer agents. The bromine substituent enables rapid diversification of the molecular structure through palladium-catalyzed reactions with aryl halides or boronic acids. This flexibility has been exploited in high-throughput screening campaigns to identify compounds with enhanced binding affinity to disease-related proteins. Additionally, the methoxy groups can be oxidized or reduced to introduce further functional diversity, expanding the chemical space available for drug discovery.

From an environmental chemistry standpoint, understanding the reactivity of 1-Bromo-6,7-dimethoxyphthalazine is crucial for assessing its fate in ecosystems. While not classified as hazardous under standard conditions, its transformation products could pose ecological risks under certain circumstances. Researchers are actively investigating biodegradation pathways and interaction with aquatic organisms to ensure sustainable use in industrial applications. These studies underscore the importance of green chemistry principles when developing new chemical entities.

The synthesis of 1-Bromo-6,7-dimethoxyphthalazine itself presents an interesting challenge due to the need for regioselective functionalization of the phthalazine ring. Current methodologies often involve multi-step sequences starting from commercially available precursors such as phthalazinone or dimethoxynaphthalene derivatives. Advances in catalytic systems have enabled more streamlined routes with higher yields and fewer byproducts. These improvements are essential for scaling up production while maintaining cost-effectiveness.

In conclusion,1-Bromo-6,7-dimethoxyphthalazine (CAS No. 949159-93-7) stands as a testament to the versatility of heterocyclic chemistry in addressing modern scientific challenges. Its unique structural features make it indispensable in pharmaceutical development and advanced materials engineering. As research continues to uncover new applications for this compound,1-Bromo-6,7-dimethoxyphthalazine will undoubtedly remain at the forefront of interdisciplinary investigations bridging organic synthesis with biological function.

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Amadis Chemical Company Limited
(CAS:949159-93-7)1-Bromo-6,7-dimethoxyphthalazine
A12499
Purity:99%
Quantity:1g
Price ($):367.0
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